molecular formula C6H3F4NO2S B11715828 2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine

2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine

Cat. No.: B11715828
M. Wt: 229.15 g/mol
InChI Key: CQVFNMVDAXBMHD-UHFFFAOYSA-N
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Description

2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine is a fluorinated pyridine derivative known for its unique chemical properties and potential applications in various fields. The presence of both fluorine and trifluoromethylsulfonyl groups imparts distinct reactivity and stability to the compound, making it valuable in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine with appropriate sulfonylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethylsulfonyl groups can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. These interactions can modulate biological pathways, making the compound effective in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine is unique due to the combination of fluorine and trifluoromethylsulfonyl groups, which impart specific electronic and steric effects. These effects enhance its reactivity and make it suitable for specialized applications in synthetic chemistry and industrial processes.

Properties

Molecular Formula

C6H3F4NO2S

Molecular Weight

229.15 g/mol

IUPAC Name

2-fluoro-4-(trifluoromethylsulfonyl)pyridine

InChI

InChI=1S/C6H3F4NO2S/c7-5-3-4(1-2-11-5)14(12,13)6(8,9)10/h1-3H

InChI Key

CQVFNMVDAXBMHD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)C(F)(F)F)F

Origin of Product

United States

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